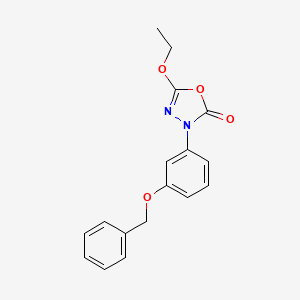
4-(2-Phthalimidoethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a complex organic compound that features a combination of isoindolinone and pyridinium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves multi-step organic reactions. A common approach might include:
Formation of Isoindolinone Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Alkylation: The isoindolinone intermediate can be alkylated with a suitable alkyl halide to introduce the ethyl group.
Quaternization: The pyridine ring can be quaternized with trimethylamine to form the pyridinium ion.
Bromide Exchange: The final step involves the exchange of the counterion to bromide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoindolinone moiety.
Reduction: Reduction reactions could target the pyridinium ion, potentially converting it to a pyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Industry
In industry, this compound might find use in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyridine: Lacks the quaternary ammonium group.
1-(3-(Trimethylammonio)propyl)pyridinium bromide: Lacks the isoindolinone moiety.
N-(2-Bromoethyl)phthalimide: Contains a similar isoindolinone structure but with different substituents.
Uniqueness
The uniqueness of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications.
Properties
CAS No. |
21199-28-0 |
|---|---|
Molecular Formula |
C21H27Br2N3O2 |
Molecular Weight |
513.3 g/mol |
IUPAC Name |
3-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C21H27N3O2.2BrH/c1-24(2,3)16-6-12-22-13-9-17(10-14-22)11-15-23-20(25)18-7-4-5-8-19(18)21(23)26;;/h4-5,7-10,13-14H,6,11-12,15-16H2,1-3H3;2*1H/q+2;;/p-2 |
InChI Key |
KUTPIPBBKMLFJK-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)
methanone](/img/structure/B12911492.png)
![6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12911500.png)











